[3-(2-Chloroacetamido)anilino](oxo)acetic acid
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Overview
Description
3-(2-Chloroacetamido)anilinoacetic acid is a chemical compound with the molecular formula C₁₀H₉ClN₂O₄ and a molecular weight of 256.645 g/mol It is characterized by the presence of a chloroacetamido group attached to an aniline ring, which is further connected to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroacetamido)anilinoacetic acid typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form 3-nitroaniline.
Reduction: The nitro group in 3-nitroaniline is reduced to form 3-aminoaniline.
Acylation: 3-aminoaniline is then acylated with chloroacetyl chloride to form 3-(2-chloroacetamido)aniline.
Condensation: Finally, 3-(2-chloroacetamido)aniline is condensed with oxoacetic acid to yield 3-(2-Chloroacetamido)anilinoacetic acid.
Industrial Production Methods
Industrial production methods for 3-(2-Chloroacetamido)anilinoacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroacetamido)anilinoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloroacetamido group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
3-(2-Chloroacetamido)anilinoacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloroacetamido)anilinoacetic acid involves its interaction with specific molecular targets and pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(2-Bromoacetamido)anilino](oxo)acetic acid
- **3-(2-Iodoacetamido)anilino](oxo)acetic acid
- **3-(2-Fluoroacetamido)anilino](oxo)acetic acid
Uniqueness
3-(2-Chloroacetamido)anilinoacetic acid is unique due to the presence of the chloroacetamido group, which imparts specific reactivity and biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
Properties
CAS No. |
90797-60-7 |
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Molecular Formula |
C10H9ClN2O4 |
Molecular Weight |
256.64 g/mol |
IUPAC Name |
2-[3-[(2-chloroacetyl)amino]anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H9ClN2O4/c11-5-8(14)12-6-2-1-3-7(4-6)13-9(15)10(16)17/h1-4H,5H2,(H,12,14)(H,13,15)(H,16,17) |
InChI Key |
MQRFURFCVAFAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
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